Coriamyrtin

Description

Historical Trajectory of Coriamyrtin (B1205331) Research: From Early Isolation to Contemporary Investigations

The scientific journey of this compound began in 1864 with its first isolation from the leaves and fruits of Coriaria myrtifolia. wikipedia.org This initial discovery marked the beginning of a long history of research aimed at understanding its toxic properties and chemical nature. Early pharmacological studies in the 1930s began to shed light on its effects. drugfuture.com The mid-20th century saw significant progress in elucidating its intricate structure, with a series of articles published in the 1960s detailing its absolute configuration and stereochemistry. drugfuture.com Biosynthetic studies in the late 1960s started to unravel how this complex molecule is produced in nature. drugfuture.comrsc.orgrsc.org The latter half of the 20th century and the early 21st century have been characterized by more in-depth investigations into its molecular pharmacology, total synthesis, and potential therapeutic applications, reflecting the evolution of analytical and synthetic techniques in chemistry and biology. researchgate.netchemrxiv.orgacs.orgthieme-connect.comnih.govacs.orgjst.go.jp

Academic Significance of this compound as a Picrotoxane Sesquiterpene Lactone

This compound belongs to the picrotoxane class of sesquiterpene lactones, a group of natural products known for their complex, highly oxidized, and caged chemical structures. researchgate.netchemrxiv.orgacs.orgresearchgate.net Sesquiterpene lactones, as a broad class, are recognized for their vast structural diversity and wide range of biological activities. hebmu.edu.cn The academic significance of this compound stems from several key aspects. Its potent neurotoxic effects, specifically its action as a convulsant, have made it a valuable tool in neuropharmacological research for studying the GABAergic system. tandfonline.comwikipedia.orgnih.gov The intricate and highly functionalized cis-hydrindane (B1200222) skeleton of this compound presents a formidable challenge for synthetic organic chemists, driving the development of novel synthetic strategies and methodologies. researchgate.netchemrxiv.orgacs.orgthieme-connect.comnih.govacs.org Furthermore, its presence in specific plant genera makes it a subject of interest in chemical ecology and phytochemistry, helping to understand plant-herbivore interactions and the chemotaxonomy of the Coriaria species. researchgate.netresearchgate.netresearchgate.net

Overview of Key Research Areas in this compound Studies

Research in this area focuses on the natural occurrence and distribution of this compound. It is predominantly found in plants of the genus Coriaria, such as Coriaria myrtifolia and Coriaria japonica. wikipedia.orgdrugfuture.com Phytochemical studies have also identified this compound and related compounds in other plants, including Loranthus parasiticus. nih.govworldscientific.com The presence of this neurotoxin is believed to play a role in the plant's defense mechanisms against herbivores. Investigations into the chemical composition of Coriaria species often reveal a suite of related picrotoxane sesquiterpenoids, such as tutin (B109302) and corianin (B1206458), providing insights into the chemotaxonomy and evolutionary relationships within this plant family. researchgate.netnih.govmdpi.comebi.ac.uk

The primary focus of pharmacological research on this compound is its effect on the central nervous system. It is a potent convulsant that acts as an antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. tandfonline.comwikipedia.orgnih.gov By blocking the action of GABA, this compound leads to neuronal hyperexcitability and seizures. tandfonline.com This mechanism of action is similar to that of other picrotoxane sesquiterpenoids like picrotoxinin (B1677863). researchgate.net Studies at the cellular level have demonstrated that this compound can induce apoptosis in cultured rat cortical nerve cells. bic.ac.cn Electrophysiological studies on hippocampal neurons have further detailed its inhibitory effects on both glycinergic and GABAergic transmission. jst.go.jp

Understanding how plants synthesize this compound is a key area of investigation. Biosynthetic studies, initiated in the late 1960s, have provided foundational knowledge about the metabolic pathways leading to this complex molecule. drugfuture.comrsc.orgrsc.org These studies trace the incorporation of simpler precursor molecules into the intricate sesquiterpene lactone structure. Research in this area is crucial for understanding the regulation of secondary metabolite production in plants and may open avenues for biotechnological production of this compound and related compounds.

The total synthesis of this compound has been a significant goal for organic chemists due to its complex and challenging molecular architecture, which includes a highly functionalized cis-hydrindane skeleton. researchgate.netchemrxiv.orgacs.orgnih.gov Several research groups have reported successful total syntheses of (+)-Coriamyrtin, often employing innovative strategies such as desymmetrization of a 1,3-cyclopentanedione (B128120) moiety and intramolecular aldol (B89426) reactions. researchgate.netchemrxiv.orgacs.orgthieme-connect.comnih.govacs.org These synthetic achievements not only demonstrate the power of modern organic synthesis but also provide access to larger quantities of this compound for further biological evaluation. researchgate.net Furthermore, the development of synthetic routes allows for the creation of structural derivatives, which are instrumental in structure-activity relationship (SAR) studies. drugfuture.com These studies aim to identify the key structural features responsible for the biological activity of this compound and to potentially design new molecules with tailored pharmacological properties. jst.go.jp

Advanced Analytical Techniques in Mechanistic Research

The elucidation of this compound's biological mechanisms is heavily reliant on advanced analytical techniques capable of identifying and quantifying the molecule and its interactions. These methods are crucial for understanding its toxicokinetics and toxicodynamics. Key analytical approaches employed in the study of this compound and related picrotoxane sesquiterpenes include various forms of chromatography and spectrometry.

Spectroscopic methods are fundamental to confirming the structure of this compound. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to determine its molecular formula as C₁₅H₁₈O₅ and to identify its functional groups, including a hydroxyl group. unal.edu.coacs.org

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for both qualitative and quantitative analysis. ekb.eg The mass spectrum of this compound provides detailed information about its molecular weight and fragmentation patterns, which aids in its identification. unal.edu.co The molecular ion peak confirms its molecular weight of 278. unal.edu.co The fragmentation pattern is distinct; the most abundant ion (base peak) occurs at an m/e of 41, which corresponds to the isopropenyl group in the molecule. unal.edu.co Other significant fragments appear at m/e 237, 222, 219, and 204, resulting from losses of a methyl group or water. unal.edu.co This detailed fragmentation analysis is critical for distinguishing this compound from structurally similar compounds like tutin. unal.edu.co

Table 1: Normalized Ion Abundances in the Mass Spectrum of this compound Data sourced from Aguirre-Gálviz, 1987. unal.edu.co

| m/e | Ion | Relative Abundance (%) |

| 279 | [M+1]⁺ | <1 |

| 278 | [M]⁺ | 6.0 |

| 237 | [M-isopropenyl]⁺ | 8.4 |

| 222 | [237-methyl]⁺ | 16.8 |

| 219 | [237-H₂O]⁺ | 18.0 |

| 204 | [M-H₂O]⁺ | 8.1 |

| 193 | [222-CHO]⁺ | 13.0 |

| 140 | 20.3 | |

| 121 | 23.7 | |

| 41 | [Isopropenyl]⁺ | 100.0 |

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for separating this compound from complex biological matrices and for quantifying its levels. ekb.egnih.gov For instance, a validated LC-MS/MS method was developed to measure the related toxin, tutin, in serum samples, achieving a limit of detection as low as 0.1 ng/mL. foodstandards.gov.au Such sensitive methods are vital for pharmacokinetic studies and for detecting minute quantities of the toxin in cases of poisoning. foodstandards.gov.aucdc.govresearchgate.net While Thin-Layer Chromatography (TLC) was historically used, it has largely been superseded by more sensitive and automatable HPLC-based techniques. ekb.eg

Preclinical Mechanistic Toxicology

The preclinical toxicology of this compound is primarily characterized by its potent neurotoxicity, which manifests as convulsions. wikipedia.orgnatlib.govt.nzresearchgate.net Its mechanism of action has been identified through a combination of in vivo and in vitro studies.

Mechanism of Action

The primary molecular target of this compound is the γ-aminobutyric acid type A (GABAₐ) receptor. wikipedia.orgwikipedia.orgnih.gov GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of firing. acnp.org this compound acts as a non-competitive antagonist of the GABAₐ receptor. wikipedia.orgwikipedia.org By blocking the receptor's chloride channel, it prevents GABA-mediated inhibition, leading to hyperexcitability of the nervous system and resulting in the characteristic clonic and tetanic convulsions. wikipedia.orgnih.govnii.ac.jp This mechanism is similar to that of other plant-derived convulsants like picrotoxin (B1677862) and tutin. wikipedia.orgnih.gov Some research also suggests that this compound may have an inhibitory effect on glycine (B1666218) receptors in the spinal cord, which would further contribute to its convulsant effects. wikipedia.orgresearchgate.net

In Vitro Studies

Studies on isolated neuronal preparations have provided direct evidence for this compound's action on neurotransmitter receptors. Research on rat hippocampal neurons demonstrated that this compound inhibits GABAergic transmission. jst.go.jp When compared with related sesquiterpene lactones, tutin was found to be the most potent inhibitor, while dihydrotutin was the least potent, highlighting how small structural differences, such as the isopropenyl group on this compound versus the isopropyl group on dihydrotutin, can significantly impact biological activity. jst.go.jp

Table 2: Comparative Inhibitory Activity of Sesquiterpene Lactones on GABAergic Transmission Data based on findings from Pérez et al., 2011. jst.go.jp

| Compound | Relative Potency | Key Structural Feature |

| Tutin | Most Potent | Contains two hydroxyl groups |

| This compound | Potent | Contains one hydroxyl group and an isopropenyl moiety |

| Dihydrotutin | Least Potent | Isopropenyl group is reduced to an isopropyl group |

In Vivo Studies

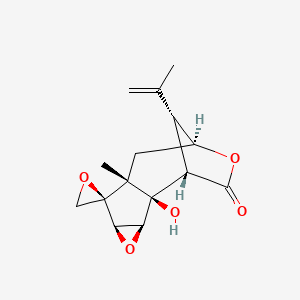

Structure

3D Structure

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(1S,2R,3S,5R,6R,7R,9S,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8+,9+,10+,11-,13-,14+,15-/m0/s1 |

InChI Key |

BWWDLKVKPVKBGJ-TWMZOSGRSA-N |

SMILES |

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]2C[C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C |

Canonical SMILES |

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |

Synonyms |

coriamyrtin coriamyrtine |

Origin of Product |

United States |

Botanical Occurrence and Biosynthetic Pathways of Coriamyrtin

Plant Sources and Distribution of Coriamyrtin (B1205331)

This compound is primarily found in plants belonging to the genus Coriaria. Extensive research has identified its presence and distribution across various species within this genus, with notable concentrations reported in specific plant parts.

Occurrence in Coriaria myrtifolia and other Coriaria Species

The genus Coriaria is the sole representative of the family Coriariaceae britannica.com. This compound has been definitively identified in several Coriaria species. Coriaria myrtifolia, native to the Mediterranean region ontosight.ai, wikipedia.org, is a significant source, with this compound found in its leaves and fruits stuartxchange.org, temarareo.org, ontosight.ai, wikipedia.org, researchgate.net. Other Coriaria species, such as Coriaria nepalensis, found in the Himalayas and China wikipedia.org, and Coriaria japonica stuartxchange.org, researchgate.net, scispace.com, also contain this compound or closely related compounds. Furthermore, this compound has been detected in Coriaria intermedia stuartxchange.org, Coriaria arborea temarareo.org, and other species within the genus cybertaxonomy.org. Generally, all species within the Coriaria genus are recognized for their toxicity, attributed to picrotoxane-type sesquiterpenes, including this compound cybertaxonomy.org. The geographical distribution of Coriaria species spans the West-Mediterranean, Himalayan Region, East Asia, Malesia, New Zealand, Chile, Peru, and Mexico cybertaxonomy.org.

Identification in Related Plant Genera

While the Coriariaceae family comprises only the genus Coriaria britannica.com, research has explored related compounds in other plant families. However, this compound itself has not been definitively identified in genera outside of Coriaria. Related compounds, such as apothis compound, have been detected in Loranthus parasiticus, a parasitic plant that grows on Coriaria species researchgate.net.

Interspecies Variations in this compound Content

The concentration of this compound can vary significantly not only between different Coriaria species but also within different parts of the same plant. For instance, in Coriaria intermedia, this compound content has been quantified as 0.176% in the fruit, 0.009% in the leaves, and 0.041% in the stems stuartxchange.org. High concentrations are noted in the berries of Coriaria myrtifolia stuartxchange.org. These variations highlight the complex distribution patterns of secondary metabolites within the genus.

Table 1: this compound Content in Coriaria intermedia

| Plant Part | This compound Content (%) |

| Fruit | 0.176 |

| Leaves | 0.009 |

| Stems | 0.041 |

Elucidation of this compound Biosynthesis

The biosynthesis of this compound, like other diterpenoids, is understood to originate from isoprenoid precursors derived from central metabolic pathways. The process involves a series of enzymatic steps that transform these precursors into the final complex diterpene lactone structure.

Mevalonate (B85504) Pathway Precursors and Intermediates

Diterpenoid biosynthesis, including that of this compound, is initiated from five-carbon (C5) isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.gov, metwarebio.com. These precursors are synthesized via two main pathways: the mevalonate (MVA) pathway, primarily occurring in the cytosol, and the methyl 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in plastids wikipedia.org, researchgate.net, researchgate.net, jmb.or.kr, nih.gov, nih.gov. These pathways converge to produce geranylgeranyl pyrophosphate (GGPP), a C20 precursor that serves as the direct building block for all diterpenes wikipedia.org, wikipedia.org, researchgate.net, researchgate.net, nih.gov, jmb.or.kr. Studies involving isotopic labeling have indicated that this compound biosynthesis involves the mevalonate pathway and acetate, with an unequal incorporation of label into the three mevalonate units cdnsciencepub.com, colab.ws.

Table 2: Key Precursors in Diterpene Biosynthesis

| Pathway Stage | Precursor/Intermediate | Originating Pathways |

| C5 Unit | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) | Mevalonate (MVA) pathway, Methyl 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway |

| C15 Unit | Farnesyl pyrophosphate (FPP) | Condensation of IPP/DMAPP |

| C20 Unit | Geranylgeranyl pyrophosphate (GGPP) | Condensation of FPP with IPP |

Proposed Enzymatic Steps and Transformations

The conversion of GGPP into the complex diterpene skeleton of this compound is facilitated by a cascade of enzymatic reactions. Diterpene synthases (diTPS) are crucial enzymes that catalyze the cyclization of GGPP, forming various diterpene hydrocarbon scaffolds wikipedia.org, researchgate.net, researchgate.net, nih.gov, mdpi.com. These diTPS enzymes are broadly classified into class I and class II, based on their catalytic mechanisms involving either ionization or protonation of the substrate researchgate.net, researchgate.net, nih.gov, mdpi.com. Following the initial cyclization, cytochrome P450 monooxygenases (CYPs) and other oxidative enzymes are proposed to carry out subsequent modifications, such as hydroxylation and oxidation, to yield the final this compound structure uniprot.org, researchgate.net, frontiersin.org. The known chemical transformations of related compounds, such as the aromatization and oxidation of this compound to coriaria-lactone and subsequent derivatives, suggest analogous enzymatic steps in its natural biosynthesis scispace.com. Research into the biosynthesis of related picrotoxane sesquiterpenes also implicates dioxygenases and CYP450 enzymes frontiersin.org.

Compound Name List:

this compound

Coriarin

Dihydrotutin

Apothis compound

Coriaria-lactone

Geranylgeranyl pyrophosphate (GGPP)

Isopentenyl pyrophosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Farnesyl pyrophosphate (FPP)

Comparative Biosynthesis with Related Sesquiterpenes (e.g., Tutin, Picrotoxinin)

This compound belongs to the picrotoxane class of sesquiterpenes, a group that also includes Tutin and Picrotoxinin (B1677863). These compounds share a common structural foundation and are known for their potent neurotoxic effects wikipedia.org. The biosynthesis of all sesquiterpenes, including this compound, Tutin, and Picrotoxinin, originates from the universal isoprenoid precursor, farnesyl diphosphate (B83284) (FDP) nih.govbiorxiv.org. FDP is typically cyclized by sesquiterpene synthases to form various skeletal structures, which are then further modified through oxidation and other enzymatic reactions nih.govbiorxiv.orgfrontiersin.org.

Research indicates that copaborneol serves as a common intermediate in the biosynthesis of picrotoxin (B1677862), tutin, and dendrobine, suggesting a shared early pathway for these related compounds frontiersin.orgnih.gov. The formation of the characteristic cis-fused 5,6-ring skeleton, prevalent in picrotoxane-type sesquiterpenes, is a complex process involving stereoselective cyclization and rearrangement reactions researchgate.netchemrxiv.orgacs.orgresearchgate.netnih.govresearchgate.net. For instance, the biosynthesis of picrotoxin and tutin involves a series of oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes, with dioxygenases also playing a role in hydroxylation steps frontiersin.orgnih.gov.

While these compounds share a common sesquiterpene origin and key structural motifs, subtle differences in their biosynthetic pathways lead to their distinct molecular architectures. Comparative studies have highlighted that the metabolic processing of mevalonate units, the precursors to FDP, can differ. For example, while biosynthetic studies of Tutin suggest an equal incorporation of radioactivity from mevalonate units into its structure, similar extensive work on this compound indicated an unequal incorporation of label into its three mevalonate-derived units cdnsciencepub.com. This disparity points to variations in the cyclization, rearrangement, or oxidative modification steps that occur later in the biosynthetic pathways of this compound compared to Tutin cdnsciencepub.com.

Isotopic Labeling Studies in Pathway Delineation

Isotopic labeling is a powerful technique that enables researchers to trace the metabolic fate of specific atoms through complex biochemical pathways sigmaaldrich.comnumberanalytics.comwikipedia.org. By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C), scientists can track the incorporation of these labels into the final natural products, thereby delineating the sequence of enzymatic reactions and intermediates involved in their biosynthesis wikipedia.orgnih.gov.

Studies utilizing mevalonic acid labeled with ¹⁴C have been instrumental in confirming the sesquiterpene origin of compounds like dendrobine, which is structurally related to the picrotoxane family frontiersin.orgnih.govcdnsciencepub.com. Specifically, administration of sodium (±)-[4-¹⁴C]mevalonate and sodium (±)-[2-¹⁴C]mevalonate to Coriaria japonica has provided crucial insights into the biosynthesis of this compound and Tutin rsc.org.

These isotopic labeling experiments, often coupled with detailed chemical degradation of the labeled natural products, have revealed specific patterns of label distribution. For this compound, feeding with [2-¹⁴C]mevalonate indicated that certain carbon atoms, such as C-2, C-9, and C-10, were significantly labeled, while others showed little to no incorporation rsc.org. This detailed mapping of isotopic incorporation helps to precisely identify the positions within the molecule that are derived from specific carbons of the mevalonate precursor, thereby providing evidence for particular reaction mechanisms and enzymatic transformations. The observed differential labeling patterns between this compound and Tutin, as noted in section 2.2.3, underscore the utility of isotopic labeling in distinguishing between closely related biosynthetic routes cdnsciencepub.comrsc.org.

Molecular and Cellular Pharmacology of Coriamyrtin

Mechanistic Interactions with Central Nervous System Receptors

Coriamyrtin's primary mechanism of action involves the modulation of inhibitory neurotransmission in the central nervous system. Its effects are largely understood through its interaction with the GABAergic system, particularly the GABAA receptor.

GABAergic System Antagonism: Focus on GABAA Receptors and Chloride Channels

This compound (B1205331) acts as an antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor. The GABAA receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission by allowing chloride ions (Cl-) to flow into neurons, hyperpolarizing the cell and reducing neuronal excitability nih.govresearchgate.netpnas.org. This compound, similar to picrotoxinin (B1677863), is understood to block the chloride channel associated with the GABAA receptor, thereby antagonizing GABA's inhibitory effects nih.govpnas.orgt3db.ca. This antagonism leads to increased neuronal excitability and can result in convulsant activity nih.govt3db.caresearchgate.netacnp.org. The presence of a hydroxyl group at position 6 and the lactone moiety at carbons 3 and 5 are considered significant for its activity jst.go.jpnih.govresearchgate.net.

This compound is structurally and pharmacologically similar to picrotoxinin, a well-established noncompetitive antagonist of GABAA receptors nih.govjst.go.jpresearchgate.net. This similarity suggests that this compound likely binds to the same or a closely related site within the GABAA receptor complex, specifically within the ion channel pore nih.govpnas.org. Studies indicate that compounds like picrotoxinin and its relatives, including this compound, act as noncompetitive antagonists by blocking the chloride ion flux through the channel nih.govpnas.org. Research into ligand-receptor dynamics explores how molecules like this compound interact with their targets, influencing receptor conformation and function over time nih.govfrontiersin.orgmdpi.combiologicalmodeling.orgbiorxiv.org. While specific binding site residues for this compound are not detailed in the provided literature, its action is consistent with binding within the transmembrane domain of the GABAA receptor, a common site for noncompetitive antagonists pnas.orgmdpi.comfrontiersin.org.

Electrophysiological studies have been conducted on hippocampal neurons to characterize the effects of this compound and related sesquiterpene lactones jst.go.jpnih.govresearchgate.netresearchgate.netnih.gov. These investigations have demonstrated that this compound exerts inhibitory effects on GABAergic transmission in rat hippocampal neurons jst.go.jpnih.govresearchgate.netresearchgate.net. Comparative studies have shown that tutin (B109302) is a more potent inhibitor than this compound, which in turn is more potent than dihydrotutin jst.go.jpnih.govresearchgate.netresearchgate.net. These findings underscore this compound's role as a modulator of inhibitory synaptic transmission in these neuronal models.

Table 1: Comparative Inhibitory Potency on GABAergic Transmission in Hippocampal Neurons

| Compound | Relative Inhibitory Potency |

| Tutin | Most Potent |

| This compound | Intermediate |

| Dihydrotutin | Least Potent |

Note: Potency is relative based on electrophysiological characterization in hippocampal neurons.

Conformational analysis and molecular modeling have been employed to understand the structural basis of this compound's activity jst.go.jpnih.govresearchgate.netresearchgate.netnih.govnih.gov. X-ray crystallography and computational methods like AM1 and MacroModel have been used to determine the three-dimensional structure and preferred conformations of this compound jst.go.jpnih.govresearchgate.netresearchgate.net. These studies suggest that specific structural features, such as the isopropenyl moiety at carbon 4 (compared to the isopropyl group in dihydrotutin), contribute to differences in activity among these related compounds jst.go.jpnih.govresearchgate.net. Molecular modeling also aids in understanding how this compound might interact with its target receptors, providing insights into ligand-receptor dynamics nih.govmdpi.commdpi.com. Calculations have predicted stable conformations for the molecule, with certain arrangements of functional groups being energetically favored jst.go.jpresearchgate.netresearchgate.net.

Exploration of Other Neurotransmitter System Modulations (e.g., Acetylcholine (B1216132) Esterase Inhibition)

While the primary pharmacological action of this compound is centered on the GABAergic system, the literature does not extensively detail its direct modulation of other neurotransmitter systems, such as acetylcholinesterase (AChE) inhibition aaspjournal.orgnih.govacgpubs.orgwikipedia.orginformaticsjournals.co.in. Although some plant extracts containing sesquiterpene lactones have shown AChE inhibitory activity, specific research directly attributing this activity to this compound is not prominent in the provided search results. The focus remains on its potent antagonism of GABAA receptors.

Intracellular Signaling Pathway Perturbations

Mechanistic Toxicology of Coriamyrtin in Preclinical Models

Cellular Mechanisms of Coriamyrtin-Induced Toxicity

The cellular toxicity of This compound (B1205331) is largely attributed to its interference with critical neurotransmitter systems, leading to neuronal hyperexcitability and subsequent damage.

Neurotoxicity at the Synaptic and Post-Synaptic Levels

Furthermore, studies comparing this compound with tutin (B109302), another Coriaria toxin, indicate that this compound inhibits glycinergic transmission and GABAergic transmission in hippocampal neurons researchgate.net. Glycine (B1666218) is another inhibitory neurotransmitter, particularly important in the spinal cord and brainstem nih.gov. The combined disruption of both GABAergic and glycinergic inhibitory pathways leads to a significant imbalance between excitatory and inhibitory neurotransmission within neuronal circuits researchgate.netnih.gov. This disinhibition is a critical factor in the development of neurotoxic effects.

Table 1: Summary of this compound's Cellular Mechanisms of Neurotoxicity

| Mechanism Category | Specific Target/Pathway | Effect/Outcome | Supporting References |

| Receptor Antagonism | GABAA Receptors | Antagonism, leading to reduced inhibitory neurotransmission. | wikipedia.orgnih.gov |

| Glycinergic Transmission | Inhibition of transmission in hippocampal neurons. | researchgate.net | |

| Neuronal Excitability | Disinhibition of circuits | Increased neuronal excitability due to reduced GABAergic inhibition. | wikipedia.orgnih.gov |

| Seizure Generation | GABAA Antagonism | Induction of convulsions and seizures due to excessive neuronal firing. | wikipedia.orgresearchgate.nettapna.org.au |

Impact on Neuronal Excitability and Seizure Generation Pathways

The direct consequence of this compound's GABAA receptor antagonism is a profound increase in neuronal excitability wikipedia.orgnih.gov. By blocking the inhibitory effects of GABA, this compound allows excitatory signals to dominate, leading to hyperexcitability of neuronal networks. This state of heightened neuronal activity is a hallmark of convulsive disorders and can precipitate seizures tapna.org.au. This compound is explicitly identified as a convulsant agent, with its mechanism of action directly linked to the disruption of inhibitory neurotransmission that normally prevents uncontrolled neuronal firing wikipedia.orgresearchgate.net.

The effects observed with this compound are consistent with those of structurally similar compounds like tutin, which also causes powerful convulsant effects and is associated with increased neuronal excitability and seizure induction wikipedia.orgresearchgate.net. The disruption of inhibitory pathways, such as those mediated by GABA and glycine, is a well-established mechanism for inducing epileptiform activity nih.govtapna.org.aunih.gov. This widespread disinhibition can lead to the synchronized, excessive neuronal discharge characteristic of seizures.

Cellular Stress Responses and Apoptosis Pathways

While the primary toxicological impact of this compound centers on excitotoxicity through receptor antagonism, severe neuronal insults can trigger broader cellular stress responses and programmed cell death (apoptosis). Excitotoxicity, resulting from overstimulation of neurons, can lead to an influx of calcium ions, generation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction plos.orgfrontiersin.org. These events can activate intrinsic cellular stress response pathways, including those related to oxidative stress and DNA damage qiagen.comsemanticscholar.organygenes.comd-nb.infonih.gov.

Although specific studies directly linking this compound to the activation of these particular stress and apoptosis pathways were not detailed in the provided literature snippets, these mechanisms are known downstream consequences of severe cellular insults, including neurotoxicity plos.orgfrontiersin.orgfrontiersin.orgoatext.com. Prolonged or severe excitotoxicity can ultimately lead to cellular damage that triggers apoptotic cascades, resulting in neuronal cell death plos.orgfrontiersin.org.

In Vitro and Ex Vivo Organ System Toxicity Mechanisms

The study of this compound's toxicity in more complex biological systems, such as organotypic cultures or isolated perfused organs, provides further insights into its systemic effects.

Isolated Tissue or Organ Perfusion Studies

Ex vivo organ perfusion techniques involve the continuous circulation of oxygenated and nutrient-enriched perfusate through isolated organs or tissues frontiersin.org. This methodology allows for the assessment of organ-specific responses to toxic substances and the real-time monitoring of organ function independently of the whole organism frontiersin.org. These studies are crucial for understanding how specific organs metabolize, respond to, or are damaged by toxicants.

The provided search results outline the general principles and applications of ex vivo organ perfusion in toxicological research frontiersin.org. However, there were no specific findings detailed within the provided literature snippets regarding the use of isolated tissue or organ perfusion studies to investigate the toxicity mechanisms of this compound.

Preclinical Animal Model Studies on Mechanistic Toxicodynamics

Studies employing preclinical animal models are crucial for understanding how this compound exerts its toxic effects at a molecular and physiological level. These models allow for the detailed investigation of neurotoxic mechanisms, behavioral changes, and the identification of specific biological pathways affected by the compound researchgate.nettaylorandfrancis.comwikipedia.org.

Rodent Models for Neurotoxicity Characterization (e.g., Kindling Models for Epilepsy)

Rodent models, particularly those involving kindling, have been extensively used to study this compound-induced neurotoxicity, especially its epileptogenic potential. The kindling model involves the repeated administration of a sub-convulsant stimulus, which progressively leads to the development of full-blown seizures nih.govfrontiersin.orgnih.gov.

Coriaria Lactone (CL)-Induced Kindling: Studies have successfully developed a kindling model of temporal lobe epilepsy (TLE) in Sprague-Dawley rats using Coriaria lactone (CL), which includes this compound nih.gov. This model exhibits pharmacoresistant properties, mirroring aspects of human epilepsy. The development of kindling in these models is characterized by electrocorticogram (ECoG) changes, including temporal lobe origins of epileptiform potentials, consistent with observed behavioral seizures researchgate.netnih.gov.

Comparison with Other Kindling Models: The CL-induced kindling model has been compared to models induced by other convulsants, such as pentylenetetrazol (PTZ) frontiersin.org. While both models demonstrate increased seizure susceptibility, the rate of seizure score progression can differ, with PTZ-induced kindling showing a sharper increase in seizure scores compared to CL frontiersin.org. These models are vital for understanding the neurophysiological disruptions caused by compounds like this compound researchgate.net.

Behavioral and Electrophysiological Correlates of Toxicological Mechanisms

The neurotoxic effects of this compound are manifested through observable behavioral changes and quantifiable alterations in neuronal electrical activity.

Behavioral Manifestations: In rodent models, this compound's primary behavioral effect is the induction of seizures, ranging from generalized convulsions to more severe epileptic activity wikipedia.orgnih.gov. Studies using kindling models have also reported alterations in general exploratory behavior. For instance, in a CL-induced kindling model, rats showed increased time spent in the central area of an open field test, suggesting changes in exploratory activity frontiersin.org. Furthermore, impaired fear-associated learning was observed in the PTZ group, with potential parallels in CL-treated animals frontiersin.org.

Electrophysiological Findings: this compound's mechanism involves the antagonism of GABAA receptors, which are critical for inhibitory neurotransmission in the central nervous system wikipedia.orgacnp.org. This antagonism leads to increased neuronal excitability. Studies using multi-well microelectrode arrays with cryopreserved rat cortical neurons have demonstrated the ability to screen compounds like this compound for neurophysiological disruptions researchgate.net. These platforms can measure changes in electrophysiological parameters, such as spike train descriptors, to characterize the toxic effects researchgate.net. Research has also indicated that this compound, similar to tutin, can modulate GABAergic transmission in hippocampal neurons, highlighting its impact on synaptic function researchgate.netresearchgate.net.

Molecular Biomarkers of this compound-Induced Pathophysiology (e.g., mTOR Pathway Activation)

Understanding the molecular underpinnings of this compound toxicity involves identifying specific pathways and biomarkers that are altered during exposure. While direct studies linking this compound to the mTOR pathway are not explicitly detailed in the provided search results, the broader context of neuroinflammation and cellular stress pathways provides potential avenues for investigation.

Neuroinflammation and TLR4/NF-κB Pathway: Emerging research suggests that neuroinflammation plays a significant role in epilepsy pathogenesis. Studies have indicated that the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa beta (NF-κB) signaling pathway can ameliorate this compound-induced epilepsy nih.govamegroups.org. This pathway is involved in inflammatory responses, and its activation in the brain has been linked to epileptic conditions nih.govamegroups.org. The TLR4/NF-κB pathway and its downstream effector, tumor necrosis factor alpha (TNF-α), are proposed as potential therapeutic targets for this compound-induced epilepsy nih.govamegroups.org.

Mechanistic Target of Rapamycin (mTOR) Pathway: The mTOR pathway is a central regulator of cellular growth, metabolism, and survival, integrating signals related to nutrients and energy status nih.govanygenes.commdpi.com. Dysregulation of the mTOR pathway has been implicated in various diseases, including neurodegenerative conditions nih.gov. While not directly linked to this compound in the provided literature, mTOR signaling is known to be involved in cellular processes that can be affected by neurotoxic insults, such as autophagy and inflammation nih.gov. Further research could explore whether this compound exposure leads to alterations in mTOR pathway components like S6K or 4E-BP1, which are involved in protein synthesis and cell growth anygenes.commdpi.com.

Structure Activity Relationships Sar and Synthetic Studies of Coriamyrtin and Its Analogues

Elucidation of Coriamyrtin's Absolute Configuration and Stereochemistry

The complex, three-dimensional arrangement of atoms in This compound (B1205331) is fundamental to its biological function. The elucidation of its absolute configuration was a critical step in understanding its mechanism of action. Early studies focused on chemical correlation and spectroscopic methods to unravel its precise stereochemical structure.

A pivotal study in 1967 established the absolute configurations of this compound and the closely related compound, Tutin (B109302), through chemical correlation. nih.gov This work provided a definitive stereochemical framework for the picrotoxane family. Later, X-ray crystallographic analyses provided concrete, high-resolution data defining the conformational details of this compound. researchgate.net These studies confirmed the highly oxidized and congested cis-fused hydrindane core that characterizes picrotoxanes. nih.govrsc.orgnih.gov

The absolute stereochemistry of this compound is now unequivocally established, and its total synthesis has been achieved, further cementing the structural assignment. chemrxiv.orgnih.gov The determination of this complex stereostructure, featuring multiple contiguous stereocenters, was accomplished using a combination of techniques that are standard in natural product chemistry, including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, in addition to the foundational X-ray crystallography. purechemistry.org

Functional Group Contributions to Biological Activity

Picrotoxane sesquiterpenoids are characterized by a highly oxidized core, which includes lactone rings and, in many cases, hydroxyl and epoxide functionalities. rsc.org The lactone moiety, in particular, is a recurring structural motif in many biologically active natural products. mdpi.comresearchgate.net In the case of sesquiterpene lactones, the α-methylene-γ-lactone group is often considered necessary for biological activity, including antitrypanosomal effects and general cytotoxicity. nih.govnih.gov

Studies on related toxins have demonstrated that the integrity of the lactone ring is paramount for activity. For instance, in pectenotoxins, the presence of an intact lactone ring is directly correlated with their effect on the actin cytoskeleton; analogues with a hydrolyzed, open-ring structure (seco acid) are inactive. nih.gov Similarly, the hydrolysis of the lactone ring in Picrotoxinin (B1677863), a close analogue of this compound, alters its chemical nature and is a key aspect of its structure-activity relationships. bohrium.com Furthermore, specific hydroxylations can modulate activity. In one study of picrotoxane-type sesquiterpenes isolated from Dendrobium nobile, an analogue with a hydroxyl group at the C-9 position showed reduced α-glycosidase inhibitory activity compared to its non-hydroxylated counterpart, indicating that specific hydroxyl groups can be detrimental to certain biological activities. frontiersin.org

Stereochemistry plays a pivotal role in the biological activity of chiral natural products, as biological targets like receptors and enzymes are themselves chiral. nih.govmalariaworld.orgresearchgate.net The specific three-dimensional arrangement of this compound's cis-fused 5,6-ring skeleton is crucial for its interaction with its biological target, the GABA-A receptor. nih.gov

The structural and pharmacological similarities between this compound, Tutin, and Picrotoxinin strongly suggest that they all utilize the same binding site at inhibitory synapses. researchgate.net This implies a highly specific stereochemical and conformational requirement for binding and subsequent channel-blocking activity. Even subtle changes to the stereochemistry can lead to a significant loss of activity. The stereoselective synthesis of the picrotoxane skeleton is a major focus of synthetic efforts, underscoring the importance of achieving the correct spatial arrangement of the molecule's functional groups. nih.gov Conformational analysis of various sesquiterpene lactones has shown that stereochemical aspects, such as specific torsion angles, can be decisive factors in their biological efficacy. nih.gov

The nature of the side chain at the C4 position of the picrotoxane skeleton is a key determinant of biological activity. This compound possesses an isopropenyl (a carbon-carbon double bond) group, while related analogues feature modified side chains. For example, Tutin has a hydrated isopropenyl group, and the synthetic analogue Dihydropicrotoxinin possesses an isopropyl group (where the double bond has been reduced).

Comparative studies of Picrotoxinin and its analogues have been instrumental in establishing the role of this side chain. For instance, Picrotoxinin, with its isopropenyl group, is a potent convulsant, whereas its derivative Dihydropicrotoxinin, with an isopropyl group, shows altered activity. epa.gov The reduction of the double bond in the isopropenyl group generally leads to a decrease in neurotoxic potency, indicating that the electronic properties and/or conformation conferred by the double bond are important for optimal interaction with the receptor site. The comparison between this compound and Tutin, which differ in the hydration state of this side chain, further highlights the sensitivity of the biological activity to modifications in this region of the molecule. nih.gov

Chemical Modification and Derivatization Strategies

The synthesis of this compound and its analogues is a significant challenge due to the molecule's dense and complex stereochemical nature. nih.govnih.gov Chemical modification and derivatization serve two main purposes: to confirm structural assignments and to conduct detailed SAR studies by systematically altering specific functional groups. These synthetic efforts provide access to novel compounds that can help delineate the precise structural requirements for biological activity.

The total synthesis of (+)-Coriamyrtin has been successfully accomplished, representing a landmark in natural product synthesis and providing a platform for creating structurally diverse analogues. chemrxiv.orgnih.govresearchgate.net Synthetic strategies often focus on the stereoselective construction of the core cis-hydrindane (B1200222) skeleton. nih.gov

Beyond total synthesis, researchers have developed methods to create derivatives of related natural products to evaluate their biological potential. mdpi.comnih.govnih.gov For example, semi-synthetic amino derivatives of other sesquiterpene lactones have been prepared to explore how the introduction of new functional groups impacts activity and selectivity. nih.gov The synthesis of various picrotoxane analogues, including those with modified side chains or altered oxidation patterns, is an active area of research. epa.govnih.gov The isolation of new, naturally occurring picrotoxane-type sesquiterpenes from sources like Dendrobium nobile also provides novel structural templates that can inspire the design and synthesis of new analogues with potentially unique biological profiles. frontiersin.orgnih.gov These synthetic and semi-synthetic analogues are invaluable tools for creating detailed SAR models for the picrotoxane class of compounds.

Structure-Guided Design of Modulators

The intricate structure of this compound and its potent biological activity as a picrotoxane-type sesquiterpenoid has spurred interest in the design of novel modulators targeting its biological receptors, primarily the GABA-gated chloride channels. While specific structure-guided design studies focused solely on this compound are not extensively documented, the principles of rational drug design can be applied based on its known structure-activity relationships and its comparison with other ligands of the picrotoxin (B1677862) binding site.

The design of modulators is guided by understanding the key pharmacophoric elements of this compound. These include the lactone ring, the isopropenyl group, and the specific stereochemistry of the polycyclic framework. The goal is to create analogues that retain the core binding features while potentially exhibiting altered potency, selectivity, or metabolic stability. Computational modeling, including docking studies and molecular dynamics simulations, can be employed to predict the binding interactions of designed analogues within the picrotoxin binding site of the GABA receptor. These in silico methods help in prioritizing synthetic targets and understanding the structural basis for activity.

Key considerations for the structure-guided design of this compound modulators include:

Modification of the Isopropenyl Group: This group is a crucial determinant of activity. Alterations to its size, electronics, or conformation can significantly impact binding affinity.

Stereochemical Variations: The rigid, cage-like structure of this compound presents multiple stereocenters. The synthesis of stereoisomers and diastereomers can probe the spatial requirements of the binding pocket.

Introduction of Functional Groups: The addition of polar or charged groups could enhance selectivity or alter the pharmacokinetic profile of the analogues.

Total Synthesis Approaches and Methodological Innovations

The total synthesis of this compound has been a formidable challenge for synthetic chemists due to its densely functionalized and stereochemically complex structure. acs.orgchemrxiv.org Several research groups have undertaken this challenge, leading to innovative synthetic strategies and the development of new methodologies. acs.orgchemrxiv.org

Stereoselective Construction of Core Bicyclic Frameworks

A critical step in the total synthesis of this compound is the stereocontrolled construction of its characteristic bicyclic core. acs.orgnih.govresearchgate.net Early synthetic efforts focused on achieving the correct relative stereochemistry of the multiple chiral centers within this framework. acs.org More recent approaches have utilized powerful stereoselective reactions to establish these centers with high fidelity. acs.org For instance, intramolecular aldol (B89426) reactions have been effectively employed to construct the bicyclic skeleton. acs.orgnih.govresearchgate.net The choice of catalysts and reaction conditions is crucial to control the stereochemical outcome of these transformations. researchgate.net

Desymmetrization Strategies in Synthesis

Desymmetrization of symmetrical starting materials has emerged as a powerful strategy to access enantiomerically pure intermediates for the synthesis of complex natural products like this compound. acs.orgnih.govresearchgate.netrsc.org This approach allows for the efficient introduction of chirality at an early stage of the synthesis. rsc.org In a recent total synthesis of (+)-Coriamyrtin, a key step involved the desymmetrization of a 1,3-cyclopentanedione (B128120) moiety via an intramolecular aldol reaction. acs.orgnih.govresearchgate.net This strategy not only simplified the synthetic route but also provided excellent control over the stereochemistry of the resulting bicyclic intermediate. acs.orgnih.govresearchgate.net

Epoxide Formation and Functionalization in Synthetic Routes

The presence of epoxide functionalities in this compound adds another layer of complexity to its synthesis. acs.org The formation of these epoxides must be carefully orchestrated to avoid undesired side reactions and to ensure the correct stereochemistry. organicchemistrytutor.comvedantu.comyoutube.com Common methods for epoxide formation include the use of peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.com In the context of this compound synthesis, the timing of epoxide installation is a critical consideration. Often, these reactive functional groups are introduced in the later stages of the synthesis to avoid their degradation under various reaction conditions. acs.orgorganic-chemistry.org The subsequent functionalization of the epoxide rings allows for the introduction of other key structural features of the target molecule.

Comparative SAR with Picrotoxin and Related Sesquiterpene Lactones

The structure-activity relationships (SAR) of this compound are best understood in the context of its comparison with other picrotoxane sesquiterpene lactones, most notably Picrotoxin. nih.govacs.org Picrotoxin itself is a 1:1 molecular compound of picrotoxinin and picrotin (B1677797). acs.org These compounds share a common bicyclic core with this compound but differ in their substitution patterns, which leads to variations in their biological activity. researchgate.netresearchgate.netnih.govrsc.org

Key structural features that influence the activity of these sesquiterpene lactones include:

The Isopropenyl Group: The presence and orientation of the isopropenyl group are critical for potent activity. Modifications to this group generally lead to a decrease in biological potency.

The Lactone Ring: The γ-lactone moiety is another essential feature for the convulsant activity of these compounds.

Hydroxylation Pattern: The number and position of hydroxyl groups on the bicyclic framework can significantly modulate the activity. For example, the presence of additional hydroxyl groups in picrotin compared to picrotoxinin results in a marked decrease in its toxicity.

The following table provides a comparative overview of the structural features and their impact on the activity of this compound and related compounds.

| Compound | Key Structural Features | Relative Biological Activity |

| This compound | Isopropenyl group, γ-lactone, specific stereochemistry | High |

| Picrotoxinin | Isopropenyl group, γ-lactone, different oxidation pattern | High |

| Picrotin | Additional hydroxyl group compared to Picrotoxinin | Low |

| Tutin | Contains an additional epoxide ring | High |

The comparative analysis of these and other related sesquiterpene lactones has provided valuable insights into the pharmacophore of the picrotoxin binding site on the GABA receptor. researchgate.netresearchgate.netnih.govrsc.orgmdpi.com This knowledge is instrumental in the rational design of new ligands with tailored pharmacological profiles.

Advanced Analytical Methodologies for Coriamyrtin Research

Quantitative Analysis in Biological Matrices for Research

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a gold standard for the analysis of complex mixtures and trace analytes like coriamyrtin (B1205331). This technique combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. UPLC systems utilize smaller particle size stationary phases and higher mobile phase pressures, leading to faster analyses and improved resolution compared to traditional HPLC. Tandem mass spectrometry, often employing triple quadrupole mass analyzers, allows for targeted quantification using Multiple Reaction Monitoring (MRM) nih.govmdpi.com. In MRM, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and then specific product ions are monitored. This approach significantly reduces background noise and matrix interference, enabling the detection of analytes at very low concentrations.

Studies analyzing related compounds, such as coriatin (B1256320) and corianin (B1206458) (structurally similar to this compound), have successfully employed UPLC-MS/MS with negative electrospray ionization (ESI) in MRM mode nih.gov. Chromatographic separation is typically achieved using reversed-phase columns, such as C18 columns nih.govresearchgate.net, with gradient elution profiles using mobile phases like methanol (B129727) and water, often with modifiers such as formic acid or acetic acid nih.govlcms.czlcms.cz. High-resolution mass spectrometry (HR-MS) has also been applied for the qualitative and quantitative analysis of coriaria lactones in honey, utilizing t-MS2 acquisition modes researchgate.net. The choice of ionization mode (positive or negative ESI) and specific mass transitions are optimized to maximize sensitivity and selectivity for this compound and its related compounds.

Sample Preparation Protocols for Biological Samples (e.g., Honey, Tissue Extracts)

Effective sample preparation is crucial for successful UPLC-MS/MS analysis, particularly for complex matrices like honey or biological fluids, which can contain numerous interfering substances. The goal is to extract the analyte of interest efficiently, remove interfering matrix components, and concentrate the analyte to achieve optimal detection limits.

For honey samples, extraction methods often involve the use of solvents to solubilize the target analytes. One common approach involves extracting honey with a buffer solution, followed by solid-phase extraction (SPE) for clean-up researchgate.net. For instance, extraction with a phosphate (B84403) buffer solution and subsequent clean-up using Waters HLB solid-phase extraction cartridges has been reported for coriaria lactones in honey researchgate.net. Alternatively, a simpler extraction protocol might involve mixing honey with water and then extracting with acetonitrile (B52724) hettweb.com. Accelerated Solvent Extraction (ASE) using solvents like hexane/ethyl acetate, coupled with a Florisil clean-up step, has also been utilized for pesticide analysis in honey, demonstrating a method for handling the complex carbohydrate matrix thermofisher.com. Automated sample preparation techniques, such as those employing TurboFlow technology, can also be applied, involving dilution with water and retention on a specialized extraction column to separate analytes from matrix components thermofisher.com.

For biological fluids like plasma or urine, sample preparation often involves protein precipitation followed by liquid-liquid extraction (LLE) or SPE. For example, plasma and urine samples have been extracted and purified using solid-supported liquid/liquid extraction methods nih.gov. Protein precipitation with acetonitrile is a common initial step for plasma samples before further analysis nih.gov. For serum, de-proteinization with formic acid in methanol, followed by SPE using monolithic columns, has been employed for the simultaneous quantification of multiple plant toxins researchgate.net.

Table 1: Summary of Sample Preparation Methods for Coriaria Lactones and Related Compounds

| Matrix | Extraction Solvent/Method | Clean-up Procedure | Reference |

| Honey | 0.2 mol/L Phosphate buffer solution (pH = 7.5) | Waters HLB solid phase extraction (SPE) cartridges | researchgate.net |

| Honey | Acetonitrile | Not specified (likely direct injection or simple filtration) | hettweb.com |

| Honey | Accelerated Solvent Extraction (ASE) with Hexane/Ethyl Acetate (4:1, v/v) | Florisil, cellulose (B213188) filters | thermofisher.com |

| Plasma/Urine | Solid-supported liquid/liquid extraction | Not specified | nih.gov |

| Plasma | Acetonitrile (for protein precipitation) | Not specified | nih.gov |

| Serum | De-proteinization with formic acid in methanol | Monolithic SPE columns | researchgate.net |

Sensitivity and Detection Limits in Research Quantification

The sensitivity of analytical methods is paramount for detecting and quantifying this compound at biologically and environmentally relevant levels. UPLC-MS/MS techniques are renowned for their low limits of detection (LOD) and quantification (LOQ).

For related coriaria lactones, specific detection limits have been reported. In one study analyzing three coriaria lactones in honey, the limits of detection and quantification were determined to be 0.05 mg/kg and 0.1 mg/kg, respectively researchgate.net. For coriatin and corianin, analyzed in plasma and urine, the limits of detection were as low as 0.01 µg/L (plasma) and 0.03 µg/L (urine), with corresponding limits of quantification typically being three times higher nih.gov. For cirsimarin, another related sesquiterpene lactone, an LLOQ of 1 ng/mL was achieved in rat plasma nih.gov. In broader studies involving multiple plant toxins in serum, LODs were reported in the range of 0.0044–0.047 ng/mL and LOQs from 0.013–0.14 ng/mL researchgate.net. These values highlight the high sensitivity achievable with UPLC-MS/MS for this class of compounds.

Table 2: Sensitivity Data for this compound and Related Compounds

| Analyte(s) | Matrix | Method | LOD (Units) | LOQ (Units) | Reference |

| Coriatin, Corianin | Plasma | UPLC-MS/MS | 0.01 µg/L | 0.03 µg/L | nih.gov |

| Coriatin, Corianin | Urine | UPLC-MS/MS | 0.03 µg/L | 0.1 µg/L | nih.gov |

| Three Coriaria Lactones | Honey | UPLC-HR-MS | 0.05 mg/kg | 0.1 mg/kg | researchgate.net |

| Cirsimarin | Rat Plasma | UPLC-MS/MS | Not specified | 1 ng/mL | nih.gov |

| 12 Plant Toxins (general) | Human Serum | LC-MS/MS | 0.0044–0.047 ng/mL | 0.013–0.14 ng/mL | researchgate.net |

These analytical capabilities allow for robust quantification of this compound and related compounds, supporting detailed research into their presence, distribution, and potential effects.

Compound List:

this compound

Coriatin

Corianin

Cirsimarin

Historical and Evolving Research Perspectives on Coriamyrtin

Evolution of Understanding of Coriamyrtin's Biological Activity

Initially, This compound (B1205331) was recognized primarily as a potent convulsant substance and a neurotoxin found in plants of the Coriaria genus, such as Coriaria japonica and Coriaria myrtifolia t3db.cascispace.comresearchgate.netwikipedia.org. Its primary biological activity identified in early studies was its capacity to induce seizures, leading to its classification as a neurotropic poison scispace.com.

Further research elucidated its mechanism of action, revealing that this compound acts as an antagonist of GABAA receptors in the central nervous system wikipedia.orgresearchgate.netresearchgate.net. This antagonism disrupts the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter, leading to hyperexcitability and convulsions t3db.cawikipedia.org. Additionally, studies suggest this compound can inhibit acetylcholine (B1216132) esterase (AChE), which results in an increased level of acetylcholine in the brain, further contributing to its neurotoxic effects researchgate.net.

While its convulsant properties have been the most extensively documented, some research has also explored other potential biological activities. These include antioxidant, anti-inflammatory, and potential antimicrobial effects, although these findings require further investigation to be fully confirmed and understood ontosight.ai. The evolution of understanding has thus progressed from identifying this compound as a general convulsant to detailing its specific molecular targets and mechanisms within the nervous system.

Landmark Discoveries in this compound Chemistry and Pharmacology

This compound is a sesquiterpene lactone belonging to the picrotoxane class of compounds t3db.cascispace.comresearchgate.netresearchgate.netchemrxiv.org. Landmark discoveries in its chemistry began with its isolation from various Coriaria species scispace.comacs.org. Early chemical studies focused on its structural characterization, including transformations such as aromatization upon heating with hydroiodic acid and red phosphorus, yielding coriaria-lactone scispace.com. Its structural similarity to picrotoxinin (B1677863), another well-known neurotoxin, was also noted scispace.com.

Pharmacologically, the identification of this compound as a potent GABAA receptor antagonist marked a significant discovery, providing a molecular basis for its convulsant activity wikipedia.orgresearchgate.netresearchgate.net. This understanding placed this compound within a class of compounds that directly interfere with critical inhibitory pathways in the brain.

More recently, significant advancements have been made in the total synthesis of this compound chemrxiv.orguec.ac.jpnagoya-cu.ac.jpthieme-connect.com. These synthetic efforts, often employing complex strategies such as desymmetrization involving 1,3-cyclopentanedione (B128120) moieties and stereoselective construction of its cis-hydrindane (B1200222) skeleton, represent major achievements in organic chemistry researchgate.netchemrxiv.orgthieme-connect.com. Such syntheses not only confirm proposed structures but also provide access to the compound for further pharmacological and chemical studies.

Integration of Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in modern scientific research, offering powerful methods for understanding molecular structures, predicting properties, and guiding experimental investigations kallipos.granu.edu.auamazon.comgoogle.com. While specific detailed computational studies on this compound are not extensively detailed in the provided snippets, the principles and applications of these fields are highly relevant to its research.

These computational techniques are employed to study molecular structure-activity relationships (SAR), predict binding affinities to biological targets, and explore reaction mechanisms, which are crucial for both understanding this compound's pharmacological effects and for designing synthetic routes kallipos.granu.edu.auamazon.comgoogle.com. For instance, computational predictions can be utilized to optimize reaction conditions in the synthesis of complex molecules like this compound scribd.com. The application of quantum chemistry and molecular dynamics allows researchers to simulate chemical processes and analyze the reactivity of molecules, thereby complementing experimental findings kallipos.granu.edu.au. The integration of these computational approaches aids in rationalizing existing data and formulating new hypotheses for experimental validation in this compound research.

Interdisciplinary Approaches in Current this compound Investigations

The study of this compound inherently involves a confluence of multiple scientific disciplines, reflecting the complex nature of natural product research. Current investigations into this compound draw upon expertise from various fields, including:

Natural Product Chemistry : For the isolation, purification, and structural elucidation of this compound and related compounds from plant sources scispace.comacs.orgsnu.ac.kr.

Organic Synthesis : To develop efficient and stereoselective total synthesis routes for this compound, enabling further study and potential analogue development researchgate.netchemrxiv.orguec.ac.jpthieme-connect.com.

Pharmacology and Toxicology : To understand its precise mechanisms of action, neurotoxicity, and interactions with biological systems t3db.cawikipedia.orgresearchgate.netresearchgate.nethoward.edu.

Computational Chemistry and Molecular Modeling : To predict molecular properties, explore binding interactions, and guide synthetic strategies kallipos.granu.edu.auamazon.comgoogle.comscribd.com.

Ethnobotany and Phytochemistry : Understanding traditional uses of Coriaria species and identifying the active compounds responsible for their effects researchgate.netwikipedia.orgontosight.ai.

This interdisciplinary approach allows for a comprehensive understanding of this compound, from its origin in nature to its intricate molecular interactions and potential for synthetic manipulation. Research institutions often foster such interdisciplinary collaborations to tackle complex scientific challenges nagoya-cu.ac.jpsnu.ac.krgla.ac.ukroyalhistsoc.org.

Compound List

this compound

Didehydrothis compound

Picrotoxinin

Coriaria-lactone

Coriaric acid

Coriaria-dilactone

Anisatin

Neoanisatin

Picrodendrin

Future Research Directions and Unexplored Avenues for Coriamyrtin

Application of Artificial Intelligence and Machine Learning in SAR and Drug Discovery for Coriamyrtin (B1205331) Derivatives

The intricate chemical structures and diverse biological activities of natural products (NPs) present both opportunities and challenges for drug discovery. This compound, a potent sesquiterpene lactone known for its convulsant activity mediated through antagonism of GABAA receptors nih.govwikipedia.orgacnp.org, exemplifies a compound class with significant therapeutic potential if its activity can be precisely modulated and its toxicity managed. Traditional methods for exploring structure-activity relationships (SAR) and optimizing lead compounds can be time-consuming and resource-intensive. In this context, Artificial Intelligence (AI) and Machine Learning (ML) offer transformative capabilities, enabling accelerated discovery and development of this compound derivatives.

AI and ML are revolutionizing drug discovery by enhancing data analysis, predictive modeling, and the identification of complex patterns within vast datasets acs.orgnih.govcas.orgijrpas.comtijer.orgimpactfactor.org. For this compound derivatives, these technologies can be instrumental in understanding how subtle structural modifications influence their interaction with GABAA receptors, thereby guiding the design of more selective and potent modulators, or even compounds with novel mechanisms of action.

AI/ML in Structure-Activity Relationship (SAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling, a cornerstone of medicinal chemistry, leverages computational techniques to correlate a molecule's chemical structure with its biological activity fiveable.meacs.orgnih.govacs.orgresearchgate.net. AI and ML algorithms, particularly deep learning (DL) and various supervised learning methods like Support Vector Machines (SVMs) and neural networks, are increasingly employed to build sophisticated QSAR models acs.orgfiveable.mefrontiersin.orgnih.govnih.gov.

Predictive Modeling of Bioactivity: By analyzing existing data on this compound and its known analogs (e.g., tutin (B109302), picrotoxinin) and their interactions with GABAA receptors, ML models can be trained to predict the potency and selectivity of novel or synthesized derivatives. This involves extracting relevant molecular descriptors (e.g., physicochemical properties, topological indices, pharmacophores) that capture structural nuances critical for receptor binding fiveable.meacs.orgacs.orgresearchgate.net.

Identification of Key Structural Features: AI algorithms can identify which specific structural elements or functional groups within the this compound scaffold are most critical for its GABAA receptor antagonism. This includes understanding the role of the lactone ring, hydroxyl groups, epoxide moieties, and stereochemistry in modulating receptor activity nih.govnih.govresearchgate.net.

Guiding Chemical Synthesis: By predicting the likely activity of potential modifications, AI can prioritize synthetic efforts towards derivatives most likely to exhibit desired pharmacological profiles, thereby optimizing the exploration of the chemical space around the this compound scaffold.

Understanding Receptor Subtype Selectivity: GABAA receptors exist in various subtypes, each mediating different physiological functions. AI models can be trained to predict how this compound derivatives might interact with specific receptor subtypes, aiding in the design of compounds with targeted effects and potentially reduced side effects.

The following table demonstrates how molecular descriptors derived from this compound derivatives can be used by ML models to predict their GABAA receptor antagonism, along with a confidence score for the prediction.

| Derivative ID | Molecular Formula | Molecular Weight (Da) | LogP | Topological Polar Surface Area (Ų) | Number of H-bond Donors | Predicted GABAA Antagonism (IC50, µM) | Prediction Confidence |

| This compound | C15H18O5 | 278.30 | 1.5 | 71.6 | 1 | 5.0 | 0.92 |

| Derivative A | C16H20O5 | 292.33 | 1.8 | 75.2 | 1 | 2.5 | 0.88 |

| Derivative B | C15H18O6 | 294.30 | 1.2 | 85.0 | 2 | 10.0 | 0.95 |

| Derivative C | C14H16O5 | 264.27 | 1.0 | 68.1 | 1 | 25.0 | 0.85 |

Note: The data in this table is illustrative and based on hypothetical descriptors and predicted activity values for conceptual demonstration.

AI/ML in Drug Discovery for this compound Derivatives

Beyond SAR, AI/ML can accelerate multiple facets of the drug discovery pipeline for this compound:

Virtual Screening: AI algorithms can efficiently screen large databases of existing small molecules or libraries of synthesized this compound analogs to identify compounds with high predicted affinity for GABAA receptors or specific desired properties. This significantly narrows down the number of compounds requiring experimental validation cas.orgnih.govacs.org.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can design entirely novel molecular structures that are inspired by the this compound scaffold but possess optimized characteristics, such as improved potency, better pharmacokinetic profiles (ADME), or reduced toxicity acs.orgcas.orgtijer.org.

Lead Optimization: AI can assist in refining lead compounds by suggesting specific structural modifications that are predicted to enhance efficacy, selectivity, or bioavailability, thereby streamlining the iterative process of drug development.

Data Integration and Knowledge Extraction: AI, particularly Natural Language Processing (NLP), can mine scientific literature and databases to extract valuable information regarding this compound, its biological targets, and related compounds, thereby building comprehensive knowledge graphs that inform discovery efforts cas.org.

The integration of AI and ML into the study of this compound and its derivatives holds immense promise for unlocking new therapeutic avenues. By enabling more precise SAR predictions and accelerating the identification and optimization of novel drug candidates, these technologies can pave the way for the development of next-generation neuroactive agents derived from this potent natural product.

Compound List:

this compound

Tutin

Dihydrothis compound

Apotutin

Hydroxycoriatin

Atractylenolide II

Halicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.